molecular formula C6H7NO2 B105430 Methyl 1H-pyrrole-2-carboxylate CAS No. 1193-62-0

Methyl 1H-pyrrole-2-carboxylate

Cat. No.: B105430
CAS No.: 1193-62-0
M. Wt: 125.13 g/mol
InChI Key: VONGYFFEWFJHNP-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrole-2-carboxylate (CAS: 1193-62-0) is a heterocyclic ester with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . It serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the preparation of flavoring agents, bioactive molecules, and coordination complexes . Structurally, it consists of a pyrrole ring substituted with a carboxylate ester group at the 2-position. The compound is typically stored under inert conditions to maintain stability .

Preparation Methods

Friedel-Crafts Acylation and Methanolysis

Reaction Overview

The most direct synthesis of methyl 1H-pyrrole-2-carboxylate involves a two-step sequence starting from pyrrole. First, Friedel-Crafts acylation introduces a trichloroacetyl group at the pyrrole’s α-position, forming 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. Subsequent methanolysis with sodium methoxide replaces the trichloroacetyl group with a methoxycarbonyl moiety, yielding the target ester .

Step 1: Friedel-Crafts Acylation

Pyrrole reacts with 2,2,2-trichloroacetyl chloride in dry ether at 0°C. The electrophilic acylation proceeds via AlCl3-free conditions, leveraging pyrrole’s inherent nucleophilicity. After 48 hours, the intermediate 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone is isolated in near-quantitative yield (99%) via extraction with ethyl acetate .

Step 2: Methanolysis

The trichloroacetylated pyrrole undergoes nucleophilic substitution with sodium methoxide in methanol. Sodium methoxide, generated in situ from sodium metal and methanol, cleaves the trichloroacetyl group, replacing it with a methoxycarbonyl functionality. Acidic work-up with HCl followed by solvent evaporation affords this compound as a brown solid in 88% yield .

Key Data:

  • Yield: 88% (over two steps)

  • Conditions: 0°C (acylation), room temperature (methanolysis)

  • Purification: Extraction, solvent evaporation

Vilsmeier-Haack Reaction and Copper-Catalyzed Cyclization

Reaction Overview

An alternative route employs the Vilsmeier-Haack reaction to construct the pyrrole ring from 3-chloroacrylaldehydes and hippuric acid. This method enables access to 4,5-disubstituted methyl 1H-pyrrole-2-carboxylates , broadening the scaffold’s utility .

Step 1: Vilsmeier-Haack Formylation

Ketones react with DMF and POCl3 to generate 3-chloroacrylaldehydes. These intermediates condense with hippuric acid in propionic anhydride, forming (Z)-4-[(Z/E)-3-chloroallylidene)-2-phenyloxazol-5(4H)-ones (azlactones) .

Step 2: Alcoholysis and Cyclization

Azlactones undergo alcoholysis, opening the oxazolone ring. Copper catalysis then facilitates intramolecular cross-coupling, cyclizing the intermediate into the pyrrole framework. The final product, this compound, is obtained via a one-pot protocol .

Key Data:

  • Catalyst: Copper-based

  • Conditions: Reflux in propionic anhydride

  • Scope: Compatible with diverse substituents at C4 and C5

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield Complexity Substituent Flexibility
Friedel-Crafts/Methanolysis88%LowLimited to unsubstituted
Vilsmeier-Cu CyclizationNot reportedHighHigh (4,5-disubstituted)

The Friedel-Crafts route excels in simplicity and yield, ideal for large-scale production. In contrast, the Vilsmeier approach offers substituent diversity but requires specialized reagents and catalysts, limiting its practicality for routine synthesis.

Mechanistic Considerations

  • Friedel-Crafts Pathway: Proceeds via electrophilic substitution followed by SN2 displacement. The trichloroacetyl group’s electron-withdrawing nature enhances the acylated pyrrole’s susceptibility to nucleophilic attack .

  • Vilsmeier-Cu Pathway: Relies on azlactone ring-opening and copper-mediated cyclization. The metal catalyst likely facilitates Ullmann-type coupling, forming the pyrrole’s C–N bond .

Experimental Optimization and Challenges

Friedel-Crafts Method

  • Solvent Choice: Ether minimizes side reactions during acylation.

  • Work-up: Brine extraction removes unreacted trichloroacetyl chloride, simplifying purification .

  • Pitfalls: Prolonged reaction times may lead to diacylation, necessitating strict temperature control.

Vilsmeier-Cu Method

  • Catalyst Loading: Optimal copper concentrations remain unspecified, requiring empirical adjustment.

  • Azlactone Stability: Azlactones are moisture-sensitive, demanding anhydrous conditions .

Applications in Target-Oriented Synthesis

This compound serves as a linchpin for:

  • Anticancer Agents: Functionalization at C3/C5 introduces pharmacophores targeting kinase inhibitors .

  • Conductive Polymers: Methyl ester derivatives polymerize into materials with tunable electron mobility .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Methyl 1H-pyrrole-2-carboxylate has the molecular formula C6H7NO2C_6H_7NO_2 and a molecular weight of approximately 125.13 g/mol. The compound features a pyrrole ring, which is important in many biological activities due to its ability to interact with various biological targets. The structure is characterized by a carboxylate group and a methyl ester, which contribute to its reactivity and potential applications in synthesis and drug development .

Synthesis Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The compound can undergo various chemical reactions including:

  • Oxidation : Converts the compound into pyrrole derivatives.
  • Reduction : Transforms the ester group into an alcohol.
  • Substitution : Electrophilic substitution can occur at the pyrrole ring .

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionProducts
OxidationThis compound + KMnO₄Pyrrole-2-carboxylic acid derivatives
ReductionThis compound + LiAlH₄Pyrrole-2-methanol derivatives
SubstitutionThis compound + Br₂Brominated pyrrole derivatives

Biological Applications

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Case Study: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated its potential as an antibacterial agent, indicating that it could be developed into a therapeutic compound for treating infections caused by resistant bacteria .

Material Science Applications

In material science, this compound is used in the synthesis of conducting polymers and other advanced materials. Its ability to form stable complexes with metals makes it valuable in developing sensors and electronic devices.

Table 2: Material Science Applications

ApplicationDescription
Conducting PolymersUsed as a monomer for synthesizing conductive materials
SensorsForms complexes with metals for sensor development
CoatingsUtilized in protective coatings due to its stability

Research and Development

This compound has been explored in various research studies aimed at optimizing its pharmacokinetic properties for drug development. For instance, optimization strategies have been employed to enhance its potency while minimizing toxicity .

Case Study: Pharmacokinetic Optimization

A study focused on modifying this compound derivatives to improve their bioavailability and therapeutic efficacy. The results indicated that certain modifications led to increased potency against specific biological targets while reducing adverse effects .

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors. The specific pathways and targets depend on the derivative being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 1H-pyrrole-2-carboxylate belongs to a broader class of pyrrole carboxylates, which differ in substituent groups and positions. Key structural analogs include:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Methyl 5-methyl-1H-pyrrole-2-carboxylate Methyl group at pyrrole 5-position C₇H₉NO₂ 139.15 Crystallography studies
Ethyl 5-methyl-1H-pyrrole-2-carboxylate Ethyl ester at 2-position, methyl at 5 C₈H₁₁NO₂ 153.18 Structural analogs for ligand design
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-1H-pyrrole-2-carboxylate Boc-protected aminomethyl group at 5 C₁₂H₁₈N₂O₄ 254.28 GABA aminotransferase substrate
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-1H-pyrrole-2-carboxylate Boc-protected aminomethyl group at 4 C₁₂H₁₈N₂O₄ 254.28 Synthetic intermediate for drug design
Methyl 1-methyl-4-(1,3-thiazole-4-amido)-1H-pyrrole-2-carboxylate Thiazole amido group at 4, methyl at 1 C₁₁H₁₁N₃O₃S 265.29 Antiamoebic agents

Key Observations :

  • Substituent Position : Derivatives with substituents at the 4-position (e.g., 33b in ) exhibit distinct reactivity compared to 5-substituted analogs due to steric and electronic effects.
  • Ester Group Variation : Ethyl esters (e.g., ) generally show lower volatility than methyl esters, impacting their suitability in flavoring applications .
  • Functionalization: Boc-protected aminomethyl derivatives (e.g., 33a ) enhance solubility in organic solvents, making them ideal for peptide coupling reactions.

Comparison :

  • Palladium-catalyzed hydrogenation (e.g., ) offers high yields for functionalized derivatives, while cross-coupling (e.g., ) enables aryl diversification.
  • Chiral resolutions require specialized chromatography, reducing scalability compared to non-chiral analogs .

Physical and Thermal Properties

  • Volatility : this compound derivatives (e.g., 3j, 3k, 3l) exhibit high evaporative yields (94–96%) under oxidative conditions, making them suitable for flavoring agents .
  • Thermal Stability : Pyrolysis studies via Py–GC/MS show that oxidative decomposition of methyl pyrrole carboxylates generates fewer toxic byproducts compared to halogenated analogs (e.g., 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one ).
  • Crystallography : this compound forms hydrogen-bonded dimers in the solid state, whereas ethyl 5-methyl-1H-pyrrole-2-carboxylate exhibits weaker π-π stacking interactions .

Biological Activity

Methyl 1H-pyrrole-2-carboxylate (MPC) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of MPC, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

MPC is characterized by its pyrrole ring structure with a carboxylate functional group. The synthesis of MPC typically involves the reaction of pyrrole derivatives with carboxylic acids or their derivatives. The compound can be synthesized through various methods, including:

  • Condensation reactions involving pyrrole and methyl chloroacetate.
  • Direct esterification of pyrrole-2-carboxylic acid with methanol.

These synthesis routes yield MPC in moderate to high purity, allowing for further biological evaluations.

Biological Activities

MPC exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Recent studies have demonstrated that MPC possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. In a study assessing the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis, MPC displayed potent activity with an MIC value below 0.016 μg/mL, indicating its potential as an anti-tuberculosis agent .

Antiviral Properties

MPC has also been investigated for its antiviral activity. It serves as an intermediate in the synthesis of pyrrolyl aryl sulfones, which have been reported to exhibit activity against HIV-1. This suggests that MPC could play a role in developing antiviral therapeutics .

Cytotoxicity and Selectivity

The cytotoxic effects of MPC have been evaluated using various cell lines. Notably, compounds derived from MPC showed low cytotoxicity with IC50 values greater than 64 μg/mL, indicating a favorable selectivity index for therapeutic applications . This low toxicity profile is crucial for the development of safe pharmaceuticals.

Structure-Activity Relationship (SAR)

Understanding the SAR of MPC is essential for optimizing its biological activity. Research indicates that modifications to the pyrrole ring and carboxylate group can significantly influence its potency. For instance, substituents on the pyrrole ring can enhance or diminish antimicrobial efficacy depending on their electronic properties .

Case Studies

Several case studies illustrate the potential applications of MPC:

  • Anti-Tuberculosis Activity : A study focused on synthesizing pyrrole-2-carboxamide derivatives revealed that modifications to the carboxamide group significantly improved anti-TB activity, suggesting that similar modifications to MPC could enhance its therapeutic potential against tuberculosis .
  • Antiviral Research : In a project aimed at developing new antiviral agents, MPC was utilized as a precursor in synthesizing compounds that exhibited promising activity against HIV-1, demonstrating its utility in antiviral drug development .
  • Natural Product Derivatives : Research into naturally occurring pyrrole derivatives has shown that compounds similar to MPC possess various physiological activities, including antioxidant and anti-inflammatory effects, further supporting the exploration of MPC's derivatives for therapeutic use .

Q & A

Q. Basic: What are the common synthetic routes for Methyl 1H-pyrrole-2-carboxylate, and what critical reaction conditions must be optimized?

Methodological Answer:
The primary synthetic routes include:

  • Trichloroacetylation followed by esterification : Reacting pyrrole with trichloroacetyl chloride to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, followed by esterification with sodium methoxide in methanol .
  • Alkylation and cyclization : Using potassium carbonate as a base in methanol/water mixtures to facilitate nucleophilic cyclization of intermediates like methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate .
  • Direct alkylation : Reacting this compound with alkyl halides (e.g., 4-chlorobenzyl chloride) under basic conditions (K₂CO₃) in aprotic solvents .

Critical Conditions :

  • Temperature control (e.g., 0°C for trichloroacetylation to avoid side reactions) .
  • Solvent selection (e.g., methanol for esterification, DMF for bromination) .
  • Catalyst/base optimization (e.g., K₂CO₃ for deprotonation in alkylation) .

Q. Advanced: How can computational DFT methods analyze the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations reveal:

  • Partial charge distribution : The ester group withdraws electron density, creating a positive charge at positions 1, 3, and 5 of the pyrrole ring, favoring electrophilic substitution at position 4 .
  • Resonance effects : Resonance structures predict enhanced electrophilicity at the α-position (C-3) due to conjugation between the ester carbonyl and pyrrole ring .
  • Frontier molecular orbitals : HOMO-LUMO gaps quantify reactivity; lower gaps correlate with higher susceptibility to nucleophilic/electrophilic attacks .

Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to confirm charge distribution .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for pyrrole ring protons (δ 6.2–7.1 ppm), ester methyl groups (δ 3.7–4.3 ppm), and substituent-specific shifts (e.g., alkyl chains at δ 1.2–2.5 ppm) .
    • ¹³C NMR : Ester carbonyl appears at δ 160–165 ppm; pyrrole carbons at δ 105–125 ppm .
  • IR Spectroscopy : Ester C=O stretch at ~1700 cm⁻¹; N-H stretch (if unsubstituted) at ~3400 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 125.13 (C₆H₇NO₂) with fragmentation patterns indicating ester cleavage .

Q. Advanced: In crystallographic studies, how do SHELX programs resolve challenges in space group determination for this compound?

Methodological Answer:

  • Space group assignment : SHELXL refines monoclinic systems (e.g., P2₁/c) using unit cell parameters (a = 7.5346 Å, b = 5.4598 Å, c = 14.730 Å, β = 100.55°) .
  • Handling twinning : SHELXD detects pseudo-symmetry in twinned crystals by analyzing intensity statistics and Harker sections .
  • High-resolution data : SHELXPRO interfaces with diffraction data (e.g., Oxford Xcalibur KappaCCD) to optimize absorption corrections and thermal parameters .

Best Practices : Use ≥90% completeness in data collection and iterative refinement cycles to minimize R factors .

Q. Basic: How does the ester group in this compound influence reactivity compared to the free carboxylic acid?

Methodological Answer:

  • Electron-withdrawing effect : The ester group deactivates the pyrrole ring, reducing electrophilic substitution rates compared to pyrrole-2-carboxylic acid .
  • Steric effects : Methyl ester hinders substitution at C-2, directing reactions to C-4 (e.g., bromination yields 4-bromo derivatives) .
  • Hydrolytic stability : Ester derivatives resist hydrolysis under neutral conditions but can be saponified to acids using NaOH/MeOH .

Q. Advanced: How to resolve contradictions in reaction yields for substituted derivatives of this compound?

Methodological Answer:

  • Byproduct analysis : Use LC-MS or TLC to identify side products (e.g., di-brominated isomers) that reduce yields .
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature; e.g., shorter times favor mono-bromination (85% yield), while extended times lead to di-bromination .
  • Solvent polarity effects : Polar solvents (DMF) stabilize charged intermediates, improving selectivity for desired products .

Q. Basic: What purification methods are optimal for this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (2:3) to separate ester derivatives from polar byproducts .
  • Recrystallization : Ethyl acetate/hexane mixtures yield colorless crystals with >95% purity .
  • Distillation : For volatile impurities, employ fractional distillation under reduced pressure (e.g., bp 63–66°C for 2-methylfuran byproducts) .

Q. Advanced: How do resonance structures and partial charge distributions guide regioselectivity in electrophilic substitutions?

Methodological Answer:

  • Resonance analysis : The ester group stabilizes positive charge at C-3 via conjugation, directing electrophiles (e.g., Br₂) to C-4, which has lower positive charge density .
  • DFT-calculated charges : C-4 exhibits a partial charge of +0.12 e, compared to +0.25 e at C-3, favoring substitution at the less positively charged position .
  • Experimental validation : Compare computational predictions with regioselectivity in bromination (85% 4-bromo vs. <5% 3-bromo derivatives) .

Properties

IUPAC Name

methyl 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO2/c1-9-6(8)5-3-2-4-7-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGYFFEWFJHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO2
Source PubChem
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DSSTOX Substance ID

DTXSID50152407
Record name Methyl pyrrole-2-carboxylate
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Molecular Weight

125.13 g/mol
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CAS No.

1193-62-0
Record name Methyl pyrrole-2-carboxylate
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Record name Methyl pyrrole-2-carboxylate
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Record name METHYL 1H-PYRROLE-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

To pyrrole-2-carboxylic acid (1.11 g., 0.010 mol) in 5 ml. DMF at 0° was added N-(ethyl)diisopropylamine (1.806 ml., 0.0105 mol) followed by methyl iodide (0.654 ml., 0.0105 mol). The mixture was stirred 18 hours at room temperature, diluted with 10 ml. ethyl acetate and 10 ml. H2O, the pH adjusted to 8.5, and the organic layer separated, washed 1×10 ml. H2O, dried over Na2SO4, and stripped with CHCl3 chase to yield title product as a gummy solid containing 10% DMF, 0.93 g.; 1H-nmr (CDCl3) delta (narrow product peaks only): 3.80 (s, 3H), 6.15 (m, 1H), 6.83 (m, 2H).
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Synthesis routes and methods II

Procedure details

Method 4 General Experimental: Pyrrole-2-carboxylic acid (90.0 mmol, 10.0 g) in diethyl ether (200 ml) was treated with diazomethane (270 mmol, generated from N-nitroso-N-methyl urea), then back titrated with acetic acid until the yellow color dissipated. The solution was washed with saturated aqueous sodium bicarbonate (3×20 ml) and brine (3×20 ml), then concentrated under reduced pressure to provide 10 g (88%) of pyrrole-2-carboxylic acid methyl ester. 1H NMR (CDCl3) δ9.14 (1H, s), 6.98-6.65 (1H, m), 6.94-6.91 (1H, m), 6.29-6.26 (1H, m), 3.86 (3H, s).
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Synthesis routes and methods III

Procedure details

Chlorotrimethylsilane (17.9 mL, 141 mmol, 2.5 equiv) is added in one portion to a solution of pyrrole-2-carboxylic acid (6.28 g, 56.5 mmol) in dry methanol (100 mL) under N2 at rt. After stirring overnight, the reaction mixture is concentrated in vacuo, redissolved in dichloromethane, washed with water, dried (Na2SO4) and concentrated to give 4.62 g of methyl pyrrole-2-carboxylate as a tannish semi-crystalline solid (65%), which was used without further purification. 1H NMR (CDCl3) d 9.3 (br s, 1H), 6.96 (br m, 1H), 6.92 (br m, 1H), 6.29 (br q, 1H), 3.86 (s, 3H).
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Synthesis routes and methods IV

Procedure details

40 ml of a solution of 45 (mmoles) of 2-chlorocarbonyl-1H-pyrrole in methylene chloride were added dropwise to a cold mixture of 4.3 ml of pyridine and 3.5 ml of methanol and the mixture was washed with water, then with 6 ml of N sodium hydroxide, and was extracted with methylene chloride. The organic phases were dried and concentrated to dryness and the residue was chromatographed over silica. Elution with a mixture of hexane and ethyl acetate (8-2) yielded 4.014 g of methyl 1H-pyrrole-2-carboxylate melting at ≃74° C.
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Synthesis routes and methods V

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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